molecular formula C6H7N3O4S B15357217 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid

3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid

Cat. No.: B15357217
M. Wt: 217.21 g/mol
InChI Key: WUAHRMQPXWTNCM-UHFFFAOYSA-N
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Description

3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes an amino group, a methylsulfonyl group, and a carboxylic acid group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazine ring. One common method is the condensation of appropriate precursors, such as aminopyrazines and methylsulfonyl chlorides, under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The amino group can interact with biological receptors, while the carboxylic acid group may participate in enzyme inhibition or activation. The specific pathways involved would depend on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

  • 3-Amino-5-methylsulfonylpyrazine-2-carboxylic acid

  • 3-Amino-4-methylsulfonylpyrazine-2-carboxylic acid

  • 3-Amino-6-methylsulfonylpyridine-2-carboxylic acid

Uniqueness: 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid is unique due to its specific arrangement of functional groups on the pyrazine ring

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

3-amino-6-methylsulfonylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)

InChI Key

WUAHRMQPXWTNCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C(=N1)C(=O)O)N

Origin of Product

United States

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